molecular formula C8H16N2O3S B15090935 (3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide

(3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide

Cat. No.: B15090935
M. Wt: 220.29 g/mol
InChI Key: GUMWGJNTGBGPJH-ZETCQYMHSA-N
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Description

(3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethanesulfonyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced at the 3-position of the piperidine ring through an amidation reaction. This can be achieved by reacting the piperidine derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride or ester) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced by reacting the piperidine-3-carboxamide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This can lead to the inhibition of enzyme activity and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-N-(Ethanesulfonyl)piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethanesulfonyl group, in particular, enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

(3S)-N-ethylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

GUMWGJNTGBGPJH-ZETCQYMHSA-N

Isomeric SMILES

CCS(=O)(=O)NC(=O)[C@H]1CCCNC1

Canonical SMILES

CCS(=O)(=O)NC(=O)C1CCCNC1

Origin of Product

United States

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